N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide
Description
N-{[3-(4-Fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide is a synthetic oxazolidinone derivative characterized by a 1,3-oxazolidin-2-one core substituted at position 3 with a 4-fluorophenyl group and at position 5 with a methyl group bearing a 2-methoxybenzamide moiety. Oxazolidinones are a class of antimicrobial agents known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit .
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4/c1-24-16-5-3-2-4-15(16)17(22)20-10-14-11-21(18(23)25-14)13-8-6-12(19)7-9-13/h2-9,14H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYGAFSEXCCILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methoxybenzamide moiety through an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Structural Variations
The oxazolidinone scaffold is conserved across this class, but substituents at positions 3 and 5 dictate biological activity and resistance profiles. Key comparisons include:
Key Observations :
- The target compound’s 4-fluorophenyl group at position 3 lacks the 3-fluoro and 4-heterocyclic substitutions seen in linezolid, sutezolid, and radezolid, which are critical for binding to ribosomal targets .
- The 2-methoxybenzamide group at position 5 introduces a bulkier aromatic amide compared to the simpler acetamide in most derivatives. This may enhance π-π stacking interactions but reduce solubility .
Analysis :
- The absence of a 4-heterocyclic group (e.g., morpholine in linezolid) in the target compound may reduce potency against resistant strains, as these groups enhance ribosomal binding .
- The 2-methoxybenzamide group could improve tissue penetration due to increased lipophilicity but may also increase metabolic clearance .
Pharmacokinetic and Toxicity Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
